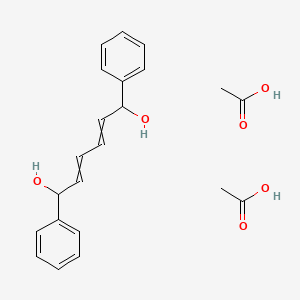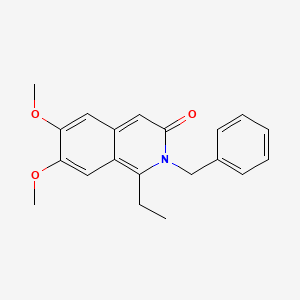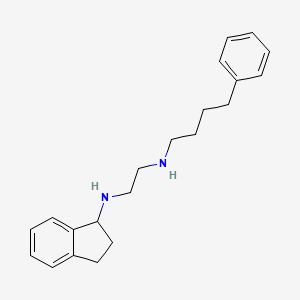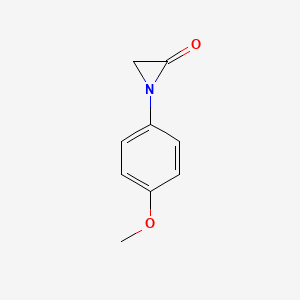
4-(1,3-Thiazol-2-YL)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Thiazol-2-YL)benzoyl chloride is a chemical compound that features a benzoyl chloride group attached to a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-2-YL)benzoyl chloride typically involves the reaction of 4-(1,3-thiazol-2-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with thionyl chloride, resulting in the formation of the benzoyl chloride compound. The reaction can be represented as follows:
4-(1,3-Thiazol-2-YL)benzoic acid+Thionyl chloride→4-(1,3-Thiazol-2-YL)benzoyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 4-(1,3-Thiazol-2-YL)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution reactions.
Oxidized and Reduced Derivatives: Resulting from oxidation and reduction reactions.
Coupled Products: Complex molecules formed through coupling reactions.
科学的研究の応用
4-(1,3-Thiazol-2-YL)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(1,3-Thiazol-2-YL)benzoyl chloride is primarily related to its reactivity towards nucleophiles. The benzoyl chloride group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable derivatives. In biological systems, this reactivity can be harnessed to modify proteins, enzymes, or other biomolecules, potentially altering their function or activity.
類似化合物との比較
Benzoyl Chloride: A simpler analogue without the thiazole ring, used in similar nucleophilic substitution reactions.
4-(1,3-Thiazol-2-YL)benzoic Acid: The precursor to 4-(1,3-Thiazol-2-YL)benzoyl chloride, lacking the reactive chloride group.
Thiazole Derivatives: Compounds containing the thiazole ring, used in various applications due to their unique chemical properties.
Uniqueness: this compound is unique due to the combination of the benzoyl chloride group and the thiazole ring. This combination imparts distinct reactivity and properties, making it valuable in both synthetic and applied chemistry.
特性
CAS番号 |
257876-09-8 |
|---|---|
分子式 |
C10H6ClNOS |
分子量 |
223.68 g/mol |
IUPAC名 |
4-(1,3-thiazol-2-yl)benzoyl chloride |
InChI |
InChI=1S/C10H6ClNOS/c11-9(13)7-1-3-8(4-2-7)10-12-5-6-14-10/h1-6H |
InChIキー |
KYKTXCJYKKOKSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC=CS2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-](/img/structure/B12575258.png)

![1,2,3,6-Tetrahydro[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12575270.png)
![Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl-](/img/structure/B12575274.png)



![Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12575302.png)
![Ethanone, 1-(4-methyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12575304.png)
![4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one](/img/structure/B12575306.png)


![3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12575329.png)
